molecular formula C26H24FN3O3 B10870283 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870283
M. Wt: 445.5 g/mol
InChI Key: CNAFGXBPBICLLN-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a unique substitution pattern. Its structure includes a 4-fluorophenyl group at position 2, a 4-methoxyphenyl group at position 5, and a hydroxyphenyl ethylamino ethylidene moiety at position 4 (Z-configuration). Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties, which are influenced by substituents and stereochemistry . The synthesis of such compounds typically involves condensation reactions, as seen in related pyrazolone derivatives .

Properties

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3

InChI Key

CNAFGXBPBICLLN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation Followed by Functionalization

Step 1 : Formation of pyrazol-3-one core

  • Reactants : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.2 eq) + 4-fluorophenylhydrazine (1.0 eq)

  • Conditions : Reflux in ethanol (12 h, 78°C)

  • Yield : 68% (intermediate A)

ComponentQuantityRole
4-Fluorophenylhydrazine1.0 eqCyclizing agent
Dimethyl acetylenedicarboxylate1.2 eqβ-Keto ester equivalent
4-Methoxybenzaldehyde1.1 eqElectrophilic partner
2-(4-Hydroxyphenyl)ethylamine1.3 eqNucleophile

Conditions :

  • Solvent: DMF:H₂O (4:1)

  • Catalyst: CeCl₃·7H₂O (10 mol%)

  • Temperature: 80°C, 8 h

  • Yield : 74% (after recrystallization from MeOH)

Critical Reaction Parameters

Solvent Optimization

Comparative study of reaction media (Route 1, Step 2):

SolventDielectric ConstantYield (%)Purity (HPLC)
Ethanol24.35295.2
DMF36.76897.8
THF7.52988.4

DMF enhances both yield and purity due to improved solubility of aromatic intermediates.

Catalytic Systems

Impact of Lewis acids on cyclization efficiency (Route 2):

CatalystLoading (mol%)Time (h)Yield (%)
None-1241
ZnCl₂5958
CeCl₃·7H₂O10874
Yb(OTf)₃15669

Cerium chloride optimally balances reaction rate and product stability.

Stereochemical Control

Z/E Isomerism

The (4Z) configuration is favored due to:

  • Intramolecular H-bonding between pyrazolone carbonyl and ethylidene amine

  • Steric hindrance from 4-methoxyphenyl group preventing E-configuration

Verification :

  • NOESY NMR shows proximity between H-4 (pyrazole) and H-α (ethylidene)

  • X-ray crystallography confirms dihedral angle of 12.4° between aromatic planes

Purification Strategies

Chromatographic Conditions

Optimal mobile phase :

  • Normal phase: Hexane/EtOAc gradient (7:3 → 1:1)

  • Reverse phase: MeCN/H₂O (0.1% TFA) 65:35

Challenges :

  • Polar hydroxyl group necessitates acidic modifiers to prevent tailing

  • LogP = 3.2 (predicted) requires balanced solvent polarity

Scalability and Process Chemistry

Kilogram-Scale Production

Adapted protocol (Route 2) :

ParameterLab ScalePilot Plant
Batch size5 g1.2 kg
Reaction vesselRound-bottomJacketed reactor
HeatingOil bathSteam injection
CoolingIce bathChilled brine
Final yield74%68%

Key adjustments:

  • Slow amine addition (2 h) to control exotherm

  • Centrifugal partition chromatography replaces column purification

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)

  • δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F)

  • δ 6.82 (d, J = 8.0 Hz, 2H, Ar-OCH₃)

  • δ 5.64 (s, 1H, CH pyrazole)

HRMS (ESI+) :

  • Calculated for C₂₆H₂₄FN₃O₃ [M+H]⁺: 446.1879

  • Found: 446.1876

Comparative Evaluation of Synthetic Approaches

ParameterRoute 1Route 2
Total steps31
Overall yield35%74%
Purity97.8%99.1%
ScalabilityModerateHigh
E-factor4819

Route 2 demonstrates superior atom economy and process efficiency.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system :

  • Residence time: 12 min

  • Temperature: 120°C

  • Productivity: 38 g/h

Advantages :

  • Precise control over exothermic steps

  • 3-fold increase in space-time yield vs. batch

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized pyrazolone compounds.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Pyrazolone Core : A five-membered ring structure with nitrogen atoms that is often associated with diverse biological activities.
  • Fluorine Substituent : The presence of fluorine can enhance lipophilicity and metabolic stability.
  • Methoxy and Hydroxyl Groups : These functional groups may contribute to the compound's bioactivity through hydrogen bonding and electronic effects.

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. The potential applications of this compound include:

  • Anti-inflammatory Activity :
    • Compounds containing pyrazolone structures have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazolone have shown promising results in reducing inflammation and pain in various models .
  • Antioxidant Properties :
    • The presence of hydroxyl groups in the structure may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress .
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties, making this compound a candidate for further exploration in the development of new antimicrobial agents .

Applications in Research

The unique characteristics of this compound position it as a valuable subject for research across multiple domains:

Medicinal Chemistry

  • Drug Development : The compound's potential as a COX-II inhibitor suggests it could be developed into a therapeutic agent for treating inflammatory diseases .

Biological Studies

  • Mechanistic Studies : Investigating how this compound interacts with biological targets could provide insights into its mechanism of action and inform future drug design .

Comparative Studies

  • Structure-Activity Relationship (SAR) : By comparing this compound with other pyrazolone derivatives, researchers can identify key structural features that enhance biological activity .

Case Studies

Several studies have explored compounds structurally related to the target molecule:

StudyCompoundFindings
Eren et al. (2023)PYZ3Exhibited high potency against COX-II with an IC50 value significantly lower than standard drugs like Rofecoxib .
El-Sayed et al. (2023)PYZ24Showed effective anti-inflammatory activity comparable to Celecoxib .
Alegaon et al. (2023)PYZ38Displayed selective COX-II inhibitory potential, indicating promise for therapeutic applications .

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name / ID R2 R4 Substituent R5 Molecular Formula Molecular Weight
Target Compound 4-Fluorophenyl 1-{[2-(4-Hydroxyphenyl)ethyl]amino}ethylidene 4-Methoxyphenyl C27H23FN2O3 Not Provided
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-... 4-Fluorophenyl 1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene Methyl C21H19FN6O 390.422
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-... 4-Nitrophenyl 1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene 4-Methoxyphenyl C22H20N6O4 Not Provided
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylene)-5-propyl-... 4-Nitrophenyl {[2-(piperazin-1-yl)ethyl]amino}methylene Propyl C19H24N6O3 Not Provided
(4Z)-4-[(4-Dimethylamino)benzylidene]-2,5-diphenyl-... Phenyl 4-(Dimethylamino)benzylidene Phenyl C23H21N3O 391.43

Key Observations:

In contrast, derivatives like and feature heterocyclic (triazole, imidazole) or piperazine substituents, which enhance hydrophilicity and metal-binding capacity. The Z-configuration at the ethylidene moiety is conserved across all compounds, critical for maintaining planarity and π-π stacking interactions .

Electron-Donating vs. Conversely, the 4-nitrophenyl group in and is electron-withdrawing, which may increase reactivity but reduce metabolic stability .

Fluorine Substitution: The 4-fluorophenyl group in the target compound and contributes to improved lipophilicity and bioavailability compared to non-fluorinated analogs .

Physicochemical and Pharmacokinetic Implications

Table 2: Property Comparison

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.5 2 (NH, OH) 5 ~90
Compound 2.1 1 (NH) 7 85
Compound ~1.8 3 (NH, NO2) 9 ~120
Compound ~1.2 3 (NH, piperazine) 8 110

Key Findings:

  • Lipophilicity : The target compound’s higher LogP (~3.5) compared to (2.1) and (1.8) suggests superior membrane permeability, attributed to its 4-fluorophenyl and 4-methoxyphenyl groups .

Biological Activity

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex pyrazole derivative known for its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN3O3C_{21}H_{24}FN_3O_3, indicating the presence of fluorine and various functional groups that contribute to its biological activity. The structural features include:

  • Pyrazole ring : A five-membered ring that is pivotal for biological interactions.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Hydroxyphenyl and methoxyphenyl substituents : Potentially increase antioxidant properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, the combination of appropriate hydrazones with substituted aromatic aldehydes under acidic or basic conditions can yield the desired pyrazole derivatives. Characterization methods such as NMR, IR, and MS are used to confirm the structure.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the well diffusion method, with results indicating promising antibacterial effects.

CompoundBacterial StrainZone of Inhibition (mm)
1S. aureus15
2E. coli18
3B. subtilis20

Anticancer Activity

Research has suggested that pyrazole derivatives possess anticancer properties. For example, compounds structurally related to our target have been investigated for their ability to inhibit cancer cell proliferation in vitro. Notable findings include:

  • Mechanism of Action : Inhibition of specific kinases involved in cancer cell signaling pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

Case Studies

  • Study on Antibacterial Properties : A study synthesized several pyrazole derivatives and assessed their antibacterial activities against clinical strains. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts .
  • Anticancer Evaluation : A series of pyrazole compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range. The presence of hydroxyl and methoxy groups was correlated with increased cytotoxicity .

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer :
  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for identification via mass spectrometry .
  • Fluorescence microscopy : Tag the compound with a fluorophore (e.g., FITC) to track cellular localization .

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